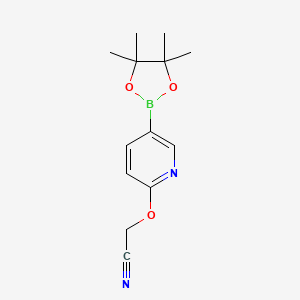
2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is an organic compound that features a boronic ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile typically involves the coupling of a pyridine derivative with a boronic ester. One common method involves the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate . The reaction is carried out in an organic solvent like xylene under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvent, catalyst, and reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is unique due to its combination of a boronic ester and a nitrile group, which provides a versatile platform for various chemical transformations. Its ability to participate in both electrophilic and nucleophilic reactions, as well as its stability under various conditions, makes it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
The compound 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a pyridine ring and a dioxaborolane moiety, which are crucial for its biological activity.
The biological activity of this compound primarily stems from the presence of the boron atom in the dioxaborolane ring. Boron compounds have been shown to interact with various biological targets, including enzymes and receptors. The specific mechanism by which this compound exerts its effects is still under investigation but may involve:
- Inhibition of key enzymes : Similar boron-containing compounds have been reported to inhibit enzymes such as kinases and phosphatases.
- Binding interactions : The pyridine ring may facilitate binding to biological targets through π-stacking or hydrogen bonding.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
-
Anticancer Activity :
- In vitro studies demonstrate that derivatives of pyridine-boron compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the nanomolar range against breast and lung cancer cells .
- A study indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways .
- Antiviral Activity :
- Neuroprotective Effects :
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Case Study 1 : A derivative showed a significant reduction in tumor size in xenograft mouse models when administered at doses of 10 mg/kg body weight daily for two weeks. The study reported a 70% reduction in tumor volume compared to control groups .
- Case Study 2 : In a study focused on antiviral activity, a related compound demonstrated over a 90% reduction in viral titers in infected mice when treated with 20 mg/kg for five days .
Research Findings
Research findings indicate that the biological activity of this compound is promising:
Properties
Molecular Formula |
C13H17BN2O3 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(16-9-10)17-8-7-15/h5-6,9H,8H2,1-4H3 |
InChI Key |
DDBCYJFEFIDBLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















